![molecular formula C25H20N4O9 B12625496 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, nitro groups, and methoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2]oxazole ring.
Introduction of Nitro and Methoxy Groups: The aromatic rings are functionalized with nitro and methoxy groups through nitration and methylation reactions.
Coupling Reactions: The final step involves coupling the functionalized aromatic rings with the pyrrolo[3,4-d][1,2]oxazole core under suitable conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
Properties
Molecular Formula |
C25H20N4O9 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20N4O9/c1-36-19-12-17(18(29(34)35)13-20(19)37-2)22-21-23(38-27(22)15-6-4-3-5-7-15)25(31)26(24(21)30)14-8-10-16(11-9-14)28(32)33/h3-13,21-23H,1-2H3 |
InChI Key |
UYWITWSRZWNZHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=CC=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

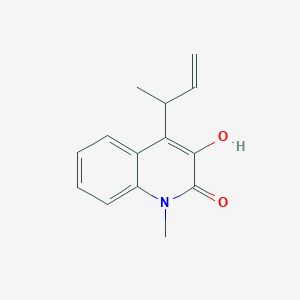

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)
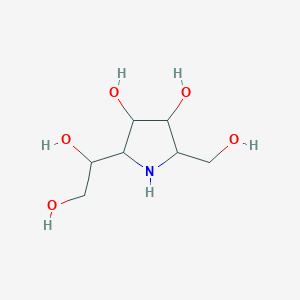

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
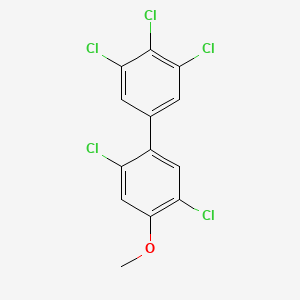

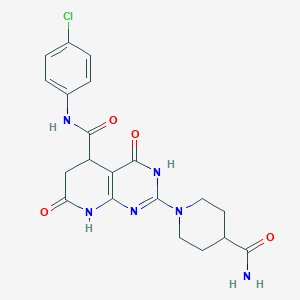

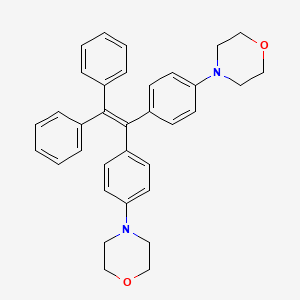
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
